molecular formula C8H16O3 B1600832 (-)-tert-Butyl (S)-2-hydroxybutyrate CAS No. 37787-90-9

(-)-tert-Butyl (S)-2-hydroxybutyrate

Cat. No. B1600832
CAS RN: 37787-90-9
M. Wt: 160.21 g/mol
InChI Key: UPRLOYNUXQZAPJ-LURJTMIESA-N
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Description

(-)-tert-Butyl (S)-2-hydroxybutyrate is a chiral compound with the chemical formula C<sub>8</sub>H<sub>16</sub>O<sub>3</sub>. It belongs to the class of organic compounds known as hydroxy fatty acids and derivatives. The compound has a hydroxyl group attached to the second carbon of the butyrate chain. It is commonly used in organic synthesis and pharmaceutical research.



Synthesis Analysis

The synthesis of (-)-tert-Butyl (S)-2-hydroxybutyrate can be achieved through various methods, including esterification or transesterification reactions. For example, it can be synthesized by reacting tert-butanol with (S)-2-hydroxybutyric acid in the presence of an acid catalyst.



Molecular Structure Analysis

The molecular structure of (-)-tert-Butyl (S)-2-hydroxybutyrate consists of a tert-butyl group (tert-C<sub>4</sub>H<sub>9</sub>) attached to the chiral center of the 2-hydroxybutyrate moiety. The compound exists as a single enantiomer due to the chiral nature of the hydroxyl group.



Chemical Reactions Analysis

(-)-tert-Butyl (S)-2-hydroxybutyrate can participate in various chemical reactions, including ester hydrolysis, nucleophilic substitution, and oxidation. For example, it can be hydrolyzed to form (S)-2-hydroxybutyric acid and tert-butanol.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Molecular Weight: ~160.22 g/mol

    • Melting Point: Varies based on enantiomer

    • Solubility: Soluble in organic solvents (e.g., ethanol, acetone)



  • Chemical Properties :

    • Reacts with acids and bases

    • Forms hydrogen bonds due to the hydroxyl group




Scientific Research Applications

Synthesis and Catalysis

  • Asymmetric Synthesis : (-)-tert-Butyl (S)-2-hydroxybutyrate can be synthesized via asymmetric reduction. For instance, Ou, Feng, and Xu (2013) demonstrated the synthesis of (S)-tert-butyl 3-hydroxybutyrate by asymmetric reduction of tert-butyl acetoacetate using Saccharomyces cerevisiae B5 as a catalyst, achieving high optical purity and 100% conversion under optimized conditions (Ou, Feng, & Xu, 2013).

Medicinal Chemistry

  • Drug Synthesis : In the realm of medicinal chemistry, derivatives of (-)-tert-Butyl (S)-2-hydroxybutyrate have been utilized. Scheffler et al. (2002) explored the preparation and stereoselective hydrogenation of chiral (4-hydroxy-tetrafuranylidene)carboxylates derived from (S)-4-chloro-3-hydroxybutyrate, a compound related to (-)-tert-Butyl (S)-2-hydroxybutyrate, demonstrating their potential in synthesizing functional anti- and syn-3,5-dihydroxyesters (Scheffler et al., 2002).

Biomedical Research

  • Study of Oxidative Stress : Altman et al. (1993, 1994) used tert-butyl hydroperoxide, a closely related compound, to study the effect of oxidative stress on DNA bases in mammalian cells. This research helps in understanding DNA damage arising from oxidative stress, which is crucial in various diseases and aging processes (Altman et al., 1993)(Altman et al., 1994).

Polymer Science

  • Polymer Synthesis : In polymer science, derivatives of (-)-tert-Butyl (S)-2-hydroxybutyrate are significant. Tsai, Wang, and Darensbourg (2016) reported on the production of environmentally benign CO2-based copolymers derived from dihydroxybutyric acid, highlighting its use in biocompatible polymers (Tsai, Wang, & Darensbourg, 2016).

Environmental Studies

  • Degradation Studies : Research by Hong, Win, and Pehkonen (1998) on the hydrolysis of terbufos, a compound structurally similar to (-)-tert-Butyl (S)-2-hydroxybutyrate, provides insights into the environmental degradation and impact of such compounds (Hong, Win, & Pehkonen, 1998).

Safety And Hazards

(-)-tert-Butyl (S)-2-hydroxybutyrate is generally considered safe when handled properly. However, standard laboratory safety precautions should be followed during its synthesis, handling, and storage.


Future Directions

Research on (-)-tert-Butyl (S)-2-hydroxybutyrate could explore its potential applications in drug development, asymmetric synthesis, and chiral catalysis. Investigating its biological activity and pharmacological properties may lead to novel therapeutic agents.


properties

IUPAC Name

tert-butyl (2S)-2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRLOYNUXQZAPJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80530956
Record name tert-Butyl (2S)-2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-tert-Butyl (S)-2-hydroxybutyrate

CAS RN

37787-90-9
Record name tert-Butyl (2S)-2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJ Acton III, TE Akiyama, CH Chang… - Journal of medicinal …, 2009 - ACS Publications
Peroxisome proliferator-activated receptor gamma (PPARγ) agonists are used to treat type 2 diabetes mellitus (T2DM). Widespread use of PPARγ agonists has been prevented due to …
Number of citations: 67 pubs.acs.org

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